2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a triazole ring, another six-membered ring but with three nitrogen atoms and two carbon atoms. Both of these rings are common in many biological molecules and pharmaceuticals. The molecule also contains several sulfur atoms, indicating the presence of thioether groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, we might expect this compound to have moderate solubility in water due to its polar functional groups, but without specific experimental data, this is just a guess .Scientific Research Applications
Antimicrobial Applications
- Novel pyrazolopyrimidines incorporating phenylsulfonyl groups have been synthesized, with some derivatives showing significant antimicrobial activities, exceeding the activity of reference drugs. These findings suggest potential uses in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Antiviral Activity
- Derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory activity against retroviruses in cell culture, suggesting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Anti-Inflammatory and Analgesic Agents
- Novel benzodifuranyl derivatives with modifications at the pyrimidine moiety have been identified as COX-2 inhibitors with significant analgesic and anti-inflammatory activities, indicating their potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Helicobacter pylori Agents
- Novel benzimidazole derivatives have shown potent and selective activity against Helicobacter pylori, with one prototype displaying low minimal inhibition concentration values against various clinically relevant strains, including those resistant to common treatments. This highlights the potential of such compounds as novel anti-H. pylori agents (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Synthesis of Heterocyclic Compounds
- Various studies have focused on synthesizing heterocyclic compounds with potential biological activities. These include triazole, pyrimidine, and triazolopyrimidine derivatives, indicating a wide range of possible applications in pharmaceutical and pesticide synthesis due to their diverse biological activities (Cong, Hung, Nam, & Loan, 2014).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without more information, it’s difficult to speculate on the mechanism of action for this compound .
Safety and Hazards
The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and the conditions under which it’s used. Without specific information, it’s difficult to provide a detailed safety assessment.
Future Directions
properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS2/c1-6-26-17-9-7-16(8-10-17)25-18(23-24-20(25)28-13(2)3)12-27-19-21-14(4)11-15(5)22-19/h7-11,13H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODRWLUMNRNPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C)CSC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
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